molecular formula C11H16ClNO B11799472 (s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride

(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B11799472
M. Wt: 213.70 g/mol
InChI Key: RLUNKTWPHYECIL-HNCPQSOCSA-N
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Description

(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring

Preparation Methods

The synthesis of (s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    (s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride: Similar structure but with the methoxy group in a different position.

    (s)-3-(3-Ethoxyphenyl)pyrrolidine hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

    (s)-3-(3-Methoxyphenyl)pyrrolidine: The non-hydrochloride form of the compound.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3S)-3-(3-methoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H/t10-;/m1./s1

InChI Key

RLUNKTWPHYECIL-HNCPQSOCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCNC2.Cl

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2.Cl

Origin of Product

United States

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